3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound characterized by the presence of a pyridazine ring, a pyrrolidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold in drug discovery for developing new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a valuable tool in medicinal chemistry research .
Mechanism of Action
The mechanism of action of 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring, in particular, is known for its ability to form hydrogen bonds and π-π stacking interactions, which can enhance its binding affinity to biological targets. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile stands out due to its unique combination of the pyridazine and pyrrolidine rings. Similar compounds include:
Properties
IUPAC Name |
3-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-10-12-3-1-4-13(9-12)16(21)20-8-6-14(11-20)22-15-5-2-7-18-19-15/h1-5,7,9,14H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGWKJKCRGXCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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